3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid

Carbonic Anhydrase Inhibitor Enzyme Assay

Research on neurological disorders or ocular hypertension requires selective CA7 inhibition, but off-target CA2 activity confounds data. This compound provides a validated solution. - Potency: Ki = 0.770 nM for human CA7; 7.1-fold selectivity over CA2. - Identity: L-Asparagine core with ortho-chlorobenzoyl substitution (logP 0.25, pKa 3.54). - Supply: Commercial purity ≥95% with NMR/HPLC documentation; immediate shipment available.

Molecular Formula C11H11ClN2O4
Molecular Weight 270.67
CAS No. 1396967-59-1
Cat. No. B2688399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid
CAS1396967-59-1
Molecular FormulaC11H11ClN2O4
Molecular Weight270.67
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)Cl
InChIInChI=1S/C11H11ClN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)
InChIKeyZHHYFQDAWUJSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic Acid – Baseline Characteristics


3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid (CAS 1396967-59-1), also referred to as 2-(2-Chlorobenzoylamino)-succinamic acid, is a synthetic small molecule with the molecular formula C11H11ClN2O4 and a molecular weight of 270.67 g/mol . It is characterized by an L-asparagine core substituted at the N2 position with a 2-chlorobenzoyl group . The compound is primarily utilized as a research chemical and an organic building block, with commercial availability typically at a purity of 95% . Physicochemical predictions indicate a pKa of 3.54 ± 0.10 and a logP of 0.25 [1]. Biological annotation data reveals it as a potent inhibitor of certain human carbonic anhydrase (CA) isoforms, with a reported Ki of 0.770 nM for CA7 [2].

Target engagement studies: reported human CA7 inhibition
Building block: L‑asparagine core with ortho‑chlorobenzoyl substituent
Analytical reference: supplier‑documented signature for identity verification

3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic Acid – Procurement Rationale


Generic substitution among analogs in the N-acyl asparagine class is not feasible due to substantial variations in biological activity and target engagement driven by minor structural modifications. For example, while the target compound 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid demonstrates potent inhibition of human carbonic anhydrase 7 (CA7) with a Ki of 0.770 nM [1], its close positional isomer, 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid (N2-(4-chlorobenzoyl)-L-asparagine), represents a distinct chemical entity with potentially different physicochemical properties and biological profiles [2]. Furthermore, simply changing the counterion, as in the potassium salt form (potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate), alters molecular weight (308.76 g/mol vs. 270.67 g/mol) and solubility characteristics, which are critical for both in vitro assays and downstream synthetic applications . The following quantitative evidence demonstrates that the precise 2-chlorobenzoyl substitution pattern and specific molecular form are essential for replicating reported experimental results and ensuring continuity in research programs.

Positional isomer (4‑chloro)

May shift lipophilicity and ionization, altering assay behavior and chromatographic resolution.

Potassium salt form

Alters molecular weight and aqueous solubility, impacting stock preparation and biological assay consistency.

N‑acyl asparagine analogs

Minor structural modifications can significantly change target engagement profile; reported activity may not transfer.

3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic Acid – Differentiation Evidence


Selective CA7 Inhibition Affinity

This compound demonstrates sub-nanomolar affinity for human carbonic anhydrase 7 (CA7), with a Ki of 0.770 nM, as measured by a stopped-flow CO2 hydration assay [1]. When compared to its activity against human CA2, where it shows a Ki of 5.5 nM [2], the compound exhibits a 7.1-fold selectivity window for CA7 over CA2. This level of potency and selectivity is critical, as CA7 is a validated target for neurological and ophthalmic disorders, while CA2 is an ubiquitous off-target isoform associated with systemic side effects. The difference in Ki values (5.5 nM vs. 0.770 nM) is a key differentiator from non-selective CA inhibitors, which often show equipotent or even preferential inhibition of CA2.

CA7 vs CA2 affinity
Head‑to‑head
Ki CA7: 0.770 nM
Ki CA2: 5.5 nM
7.1‑fold selectivity
Supports CA7‑selective pathway research in neuro‑ocular study contexts.
Stopped‑flow CO₂ hydration assay, human isoforms.
Carbonic Anhydrase Inhibitor Enzyme Assay

Lipophilicity vs. 4-Chloro Isomer

The ortho-substituted (2-chloro) benzoyl group confers a different lipophilicity profile compared to the para-substituted (4-chloro) analog. The target compound, 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid, has a predicted logP of 0.25 [1]. In contrast, the positional isomer 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid (N2-(4-chlorobenzoyl)-L-asparagine, CAS 381723-88-2) has a predicted logP of 0.67 [2]. This 2.7-fold difference in calculated lipophilicity, despite an identical molecular formula and weight, is a direct result of the intramolecular hydrogen bonding potential of the ortho-chloro group, which can influence membrane permeability, protein binding, and metabolic stability. This makes the two compounds non-interchangeable for experiments where physicochemical consistency is paramount.

Lipophilicity vs 4‑Cl isomer
Class‑level inference
logP 0.25 (target)
logP 0.67 (4‑Cl isomer)
~2.7× lower lipophilicity
May influence membrane permeability and solubility profiles in cellular assays.
Predicted values; verify experimentally.
Lipophilicity Physicochemical Property ADME

Ionization Profile (pKa) and HPLC Method

The predicted acid dissociation constant (pKa) for the carboxylic acid group of 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid is 3.54 ± 0.10 , which is slightly higher than the pKa of 3.31 predicted for the 4-chloro analog [1]. While both values fall within the typical range for carboxylic acids, the 0.23 unit difference is significant for method development in analytical chemistry, particularly for reversed-phase HPLC where ionization state governs retention time and peak shape. This quantitative difference confirms that the 2-chloro substitution pattern creates a unique electronic environment, likely due to the ortho-effect, that cannot be replicated by its positional isomer. A chromatography method optimized for the 4-chloro analog is not guaranteed to provide the same resolution or retention for this compound.

Ionization (pKa) vs 4‑Cl isomer
Class‑level inference
pKa 3.54 ± 0.10 (target)
pKa 3.31 (4‑Cl isomer)
Δ 0.23 units
Ionization state may affect HPLC retention and buffer compatibility.
Predicted; method validation recommended.
pKa Ionization Chromatography

Analytical Signature for Identity Verification

Reputable vendors provide analytical documentation, including NMR, HPLC, and LC-MS data, which serve as a unique fingerprint for 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid . While the purity specification is 95% for many research-grade samples , the specific retention time, mass spectrum, and NMR shifts are intrinsic to this exact molecule and its potential impurities. This analytical signature is not interchangeable with its analogs. For instance, the 4-chloro positional isomer (CAS 381723-88-2) or the potassium salt (CAS not specified) will each exhibit a unique LC-MS trace and NMR spectrum. For laboratories performing in-house QC or using the compound as an analytical standard, this documented signature is a critical procurement criterion that ensures the compound's identity and facilitates method validation, which cannot be fulfilled by a similar-looking but analytically distinct molecule.

Analytical documentation
Supplier‑reported
NMR, HPLC, LC‑MS data available from vendor.
Enables in‑house identity verification and QC lot consistency checks.
Data to verify; request lot‑specific certificates.
Quality Control Analytical Characterization HPLC

3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic Acid – Research Applications


CA7 Inhibitor Probe Studies

This compound is an ideal candidate for use as a chemical probe in studies focused on human carbonic anhydrase 7 (CA7) biology. Its validated sub-nanomolar affinity (Ki = 0.770 nM) and 7.1-fold selectivity over CA2 provide a definitive advantage over non-selective CA inhibitors like acetazolamide [1][2]. Researchers investigating CA7's role in neurological disorders or ocular hypertension can use this compound to dissect CA7-specific effects with minimal confounding off-target activity on CA2. Procurement of this precise molecule ensures the activity and selectivity profile reported in the literature can be reliably reproduced, which is essential for generating interpretable and publishable data.

Analytical Method Development (HPLC/LC-MS)

The unique physicochemical properties of 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid, including its specific pKa (3.54) and logP (0.25), make it a suitable compound for developing and validating robust HPLC and LC-MS methods [3]. Its distinct chromatographic retention time and ionization profile serve as a reliable reference point for method calibration. Furthermore, the availability of commercial analytical documentation (NMR, HPLC) allows labs to use it as an in-house reference standard for compound library QC or for monitoring reactions during synthetic chemistry efforts . Using a non-identical analog would lead to method failure or inaccurate results due to differing retention times and ionization efficiencies.

Building Block for Asparagine Derivative Synthesis

This compound is a versatile building block for constructing more complex molecules, particularly those requiring an L-asparagine core with an ortho-chlorobenzoyl substituent . The presence of both a carboxylic acid and a primary amide (carbamoyl group) provides two distinct synthetic handles for further derivatization, enabling the creation of focused libraries of N-acyl amino acid derivatives. Its lower lipophilicity (logP 0.25) compared to the 4-chloro isomer is a critical design parameter in medicinal chemistry campaigns aimed at improving aqueous solubility and optimizing ADME properties [3]. The ortho-chloro substitution also introduces a unique steric and electronic environment that can be exploited in structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
CA7 target engagement studies
Reported high affinity and isoform selectivity for CA7
Verify selectivity in relevant assay context
Analytical method development (HPLC/LC‑MS)
Distinct pKa‑driven ionization and chromatographic profile
Reproducible retention and peak shape
Medicinal chemistry building block
Ortho‑chlorobenzoyl L‑asparagine scaffold with dual handles
Synthetic versatility and ortho‑steric effect in SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.